molecular formula C15H33N B14669179 N-Methyltetradecan-2-amine CAS No. 39478-17-6

N-Methyltetradecan-2-amine

Katalognummer: B14669179
CAS-Nummer: 39478-17-6
Molekulargewicht: 227.43 g/mol
InChI-Schlüssel: MIGAGPAEKKXRTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyltetradecan-2-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyltetradecan-2-amine can be synthesized through several methods. One common approach is the alkylation of secondary amines. For instance, the reaction of tetradecane with methylamine under controlled conditions can yield this compound. Another method involves the reductive amination of ketones or aldehydes with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity. Microwave-assisted and ultrasound-assisted synthesis techniques are also explored to minimize environmental impact and reduce energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyltetradecan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted amines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-Methyltetradecan-2-amine has a broad range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Methyltetradecan-2-amine involves its interaction with molecular targets such as enzymes and receptors. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. Its long carbon chain also allows it to interact with lipid membranes, affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Methyltetradecan-2-amine include other long-chain secondary amines such as N-Methyldodecan-2-amine and N-Methylhexadecan-2-amine. These compounds share similar structural features but differ in the length of their carbon chains .

Uniqueness

This compound is unique due to its specific carbon chain length, which imparts distinct physical properties such as melting point and solubility. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

39478-17-6

Molekularformel

C15H33N

Molekulargewicht

227.43 g/mol

IUPAC-Name

N-methyltetradecan-2-amine

InChI

InChI=1S/C15H33N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16-3/h15-16H,4-14H2,1-3H3

InChI-Schlüssel

MIGAGPAEKKXRTB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC(C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.